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Executive Summary

AZD9898, a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, was investigated
as a potential oral treatment for asthma. Developed by AstraZeneca, the compound showed
promise in preclinical studies, effectively inhibiting the production of cysteinyl leukotrienes
(CysLTs), key mediators in the inflammatory cascade of asthma. Despite its promising
preclinical profile, the development of AZD9898 was discontinued during Phase | clinical trials
due to a lack of demonstrated efficacy in human subjects. This in-depth guide provides a
comprehensive overview of the discovery, preclinical development, and clinical evaluation of
AZD9898, presenting key data and experimental methodologies for the scientific community.

Introduction: The Rationale for LTC4 Synthase
Inhibition in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial
hyperresponsiveness and airflow obstruction. The cysteinyl leukotrienes—LTC4, LTD4, and
LTE4—are potent inflammatory mediators that play a central role in the pathophysiology of
asthma. They are responsible for inducing bronchoconstriction, increasing vascular
permeability, and promoting eosinophilic inflammation.[1]
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The biosynthesis of CysLTs is initiated by the conversion of arachidonic acid to LTA4. LTC4
synthase, a key enzyme in this pathway, catalyzes the conjugation of LTA4 with glutathione to
form LTC4, the parent CysLT. Inhibition of LTC4 synthase, therefore, represents a targeted
therapeutic strategy to reduce the production of all CysLTs and thereby ameliorate the
inflammatory processes in asthma.

Discovery and Preclinical Development

AZD9898 was identified as a promising LTC4 synthase inhibitor through a screening program.
[1] The compound demonstrated high potency and selectivity in a variety of preclinical assays.

In Vitro Potency and Selectivity

AZD9898 exhibited picomolar inhibitory activity against LTC4 synthase. Key in vitro potency
data are summarized in the table below.

Assay Type System Parameter Value Reference
Enzyme Recombinant
o IC50 0.28 nM [1]
Inhibition Human LTC4S
Human

Peripheral Blood
Cellular Assay IC50,free 6.2 nM [1]
Mononuclear

Cells (PBMCs)

In Vivo Pharmacodynamics

The in vivo efficacy of AZD9898 was evaluated in a calcium ionophore-stimulated rat model.
Oral administration of AZD9898 demonstrated a dose-dependent inhibition of LTC4 production.

[1]

Animal Model Parameter Value Reference

Calcium lonophore-

) in vivo, 1IC50,free 34 nM [1]
Stimulated Rat Model
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Pharmacodynamic results from preclinical studies in asthma were also presented at the 27th
Annual Congress of the European Respiratory Society (ERS) in 2017.[2]

Signaling Pathway

The following diagram illustrates the leukotriene biosynthetic pathway and the site of action for
AZD9898.
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Caption: Leukotriene Biosynthetic Pathway and AZD9898 Mechanism of Action.

Clinical Development

A Phase | clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of AZD9898 in healthy volunteers and asthma
patients.[3]

Phase | Trial Design

The study was a randomized, placebo-controlled, single and multiple ascending dose trial. Part
1 of the study, the single ascending dose in healthy volunteers, was completed.[3]
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Parameter Description

A Phase |, Randomized, Placebo-Controlled
Study to Assess the Safety, Tolerability,

Pharmacokinetics, Pharmacodynamics and

Official Title . i :
Food Effect of Single and Multiple Ascending
Oral Doses of AZD9898 in Healthy Volunteers
and Asthma Patients

ClinicalTrials.gov ID NCT03140072

Phase Phase 1

] Randomized, Placebo-Controlled, Double-Blind,
Study Design )
Parallel Assignment

Primary Purpose Treatment
Enroliment 34 participants
Study Start Date May 10, 2017
Primary Completion Date August 23, 2017

Discontinuation of Development

The development of AZD9898 was prematurely terminated after an interim review of the Phase
| data.[2][4] The sponsor, AstraZeneca, stopped the study due to a lack of the required effect of
AZD9898 on urinary leukotriene E4 (ULTE4) levels versus placebo at the highest dose tested.

[3]

Experimental Protocols
Leukotriene C4 Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of AZD9898 against recombinant human
LTC4 synthase.

Methodology: A general protocol for determining the IC50 values for LTC4 synthase inhibitors is
as follows:
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A 96-well format assay is utilized.

A solution of the test compound (e.g., AZD9898) in DMSO is added to a test solution
containing recombinant human LTC4 synthase, glutathione (GSH), and a suitable buffer
(e.g., 25 mM Tris-HCI, pH 7.8 with 0.05% Triton X-100).

The mixture is incubated on ice for a defined period (e.g., 30 minutes).
The enzymatic reaction is initiated by the addition of LTA4.

The formation of LTC4 is measured by a suitable analytical method, such as reverse-phase
high-performance liquid chromatography (RP-HPLC).

IC50 values are calculated from the dose-response curves.

Calcium lonophore-Stimulated Rat Model

Objective: To assess the in vivo pharmacodynamic effect of orally administered AZD9898 on

LTC4 production in rats.

Methodology: While the specific protocol for the AZD9898 study is not publicly available, a

general approach for this type of model involves:

Fasted male Sprague-Dawley rats are used.
Animals are dosed orally with the test compound (AZD9898) or vehicle.

After a specified time, a calcium ionophore (e.g., A23187) is administered to stimulate
leukotriene synthesis.

Blood samples are collected at various time points.

Plasma levels of LTC4 are quantified using a validated analytical method, such as ELISA or
LC-MS/MS.

The in vivo IC50 is determined by analyzing the relationship between the free plasma
concentration of the drug and the inhibition of LTC4 production.
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Conclusion

AZD9898 is a potent inhibitor of LTC4 synthase that showed significant promise in preclinical
models of asthma. However, the compound failed to demonstrate a significant
pharmacodynamic effect on the target pathway in a Phase | clinical trial, leading to the
discontinuation of its development. The data and methodologies presented in this guide provide
valuable insights for researchers in the field of respiratory drug discovery and highlight the
challenges of translating preclinical potency into clinical efficacy.
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Caption: High-level workflow of the AZD9898 discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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